Bazedoxifene Bazedoxifene Bazedoxifene is an indole derivative and third-generation selective estrogen receptor modulator (SERM) with potential antineoplastic activity. Upon administration, bazedoxifene specifically binds to estrogen receptors in responsive tissues, including liver, bone, breast, and endometrium. The resulting ligand-receptor complex is translocated to the nucleus where, depending on the tissue type, it either promotes or suppresses the transcription of estrogen-regulated genes. Bazedoxifene acts as an estrogen antagonist in uterine and breast tissue, thereby blocking the proliferative effects of estrogen-binding to ER-positive cells in these tissues. Bazedoxifene functions as an estrogen agonist in lipid metabolism, thereby decreasing total and LDL cholesterol levels. In bone, it decreases bone resorption and bone turnover and increases bone mineral density.
The selective estrogen receptor modulators (SERMs) are a group of nonsteroidal compounds that have estrogen-like effects (agonism) on some tissues (such as bone, skin, heart or vaginal epithelium), but antiestrogen effects (antagonism) on other tissues (such as breast or uterus). Depending on the tissue specificity and balance of the agonist and antagonist activities, these agents have different clinical effects, different indications and different adverse side effects. Typical indications for SERMS include treatment or prevention of breast cancer (tamoxifen, toremifene, raloxifene), treatment or prevention of postmenopausal osteoporosis (raloxifene, bazedoxifene) and amelioration of symptoms of menopause symptoms (ospemifene). Separate documents for the SERMs that are used largely for prevention of cancer, tamoxifen and toremifene, are available in LiverTox. This document summaries background information and the potential hepatotoxicity of raloxifene, bazedoxifene and ospemifene, SERMs used for treatment of nonmalignant conditions such as osteoporosis and menopausal symptoms of hot flashes and dyspareunia.
Bazedoxifene is a phenylindole.
Brand Name: Vulcanchem
CAS No.: 198481-32-2
VCID: VC0195308
InChI: InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3
SMILES: CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O
Molecular Formula: C30H34N2O3
Molecular Weight: 470.6 g/mol

Bazedoxifene

CAS No.: 198481-32-2

Impurities

VCID: VC0195308

Molecular Formula: C30H34N2O3

Molecular Weight: 470.6 g/mol

Purity: > 95%

Bazedoxifene - 198481-32-2

CAS No. 198481-32-2
Product Name Bazedoxifene
Molecular Formula C30H34N2O3
Molecular Weight 470.6 g/mol
IUPAC Name 1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol
Standard InChI InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3
Standard InChIKey UCJGJABZCDBEDK-UHFFFAOYSA-N
SMILES CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O
Canonical SMILES CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O
Appearance Solid
Description Bazedoxifene is an indole derivative and third-generation selective estrogen receptor modulator (SERM) with potential antineoplastic activity. Upon administration, bazedoxifene specifically binds to estrogen receptors in responsive tissues, including liver, bone, breast, and endometrium. The resulting ligand-receptor complex is translocated to the nucleus where, depending on the tissue type, it either promotes or suppresses the transcription of estrogen-regulated genes. Bazedoxifene acts as an estrogen antagonist in uterine and breast tissue, thereby blocking the proliferative effects of estrogen-binding to ER-positive cells in these tissues. Bazedoxifene functions as an estrogen agonist in lipid metabolism, thereby decreasing total and LDL cholesterol levels. In bone, it decreases bone resorption and bone turnover and increases bone mineral density.
The selective estrogen receptor modulators (SERMs) are a group of nonsteroidal compounds that have estrogen-like effects (agonism) on some tissues (such as bone, skin, heart or vaginal epithelium), but antiestrogen effects (antagonism) on other tissues (such as breast or uterus). Depending on the tissue specificity and balance of the agonist and antagonist activities, these agents have different clinical effects, different indications and different adverse side effects. Typical indications for SERMS include treatment or prevention of breast cancer (tamoxifen, toremifene, raloxifene), treatment or prevention of postmenopausal osteoporosis (raloxifene, bazedoxifene) and amelioration of symptoms of menopause symptoms (ospemifene). Separate documents for the SERMs that are used largely for prevention of cancer, tamoxifen and toremifene, are available in LiverTox. This document summaries background information and the potential hepatotoxicity of raloxifene, bazedoxifene and ospemifene, SERMs used for treatment of nonmalignant conditions such as osteoporosis and menopausal symptoms of hot flashes and dyspareunia.
Bazedoxifene is a phenylindole.
Purity > 95%
Quantity Milligrams-Grams
Synonyms 1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-indol-5-ol; 1H-Indol-5-ol, 1-((4-(2-(hexahydro-1H-azepin-1-yl)ethoxy)phenyl)methyl)-2-(4-hydroxyphenyl)-3-methyl-; Bazedoxifene; Tse-424; WAY 140424
PubChem Compound 154257
Last Modified Nov 11 2021
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